molecular formula C19H24N2O4S2 B4308732 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE

Cat. No.: B4308732
M. Wt: 408.5 g/mol
InChI Key: BVCDINTTXAWLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that features a unique combination of adamantane, benzothiazole, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE typically involves multiple steps. One common route starts with the preparation of the adamantane derivative, followed by the introduction of the benzothiazole and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

    Adamantane Derivative Preparation: The adamantane moiety can be synthesized through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the desired substituents.

    Benzothiazole Formation: The benzothiazole ring can be synthesized via the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Sulfonamide Introduction: The sulfonamide group is typically introduced through the reaction of the benzothiazole derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism by which N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the benzothiazole and sulfonamide groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide
  • N-[2-(1-adamantyl)ethyl]-2,3-dimethoxybenzamide

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is unique due to the combination of its structural components. The presence of the adamantane moiety provides rigidity and enhances membrane permeability, while the benzothiazole and sulfonamide groups contribute to its biological activity. This combination of features makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2-oxo-3H-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-18-21-16-2-1-15(8-17(16)26-18)27(23,24)20-3-4-25-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14,20H,3-7,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCDINTTXAWLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC5=C(C=C4)NC(=O)S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE
Reactant of Route 2
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE
Reactant of Route 5
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.